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molecular formula C13H24INO2 B3047593 Tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate CAS No. 142374-14-9

Tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate

Cat. No. B3047593
M. Wt: 353.24 g/mol
InChI Key: NLHWDDDFOOUXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05786373

Procedure details

To a stirred mixture of 3-3 (22.7 g, 93 mmol), chlorodiphenylphosphine (21.7 mL, 0.12 mol), imidazole (19.0 g, 0.28 mol), and toluene (300 mL) at 0° C. was added iodine (30.6 g, 0.12 mol) in toluene (700 mL) followed by removal of the cooling bath. After 2.0 h the reaction mixture was washed with saturated Na2CO3, 5% Na2S2O3, 10% KHSO4 and brine, dried (MgSO4), and concentrated. Flash chromatography (silica, 30% EtOAc/hexanes) gave 3-4 as a colorless oil, RF 0.41 (silica, 10% EtOAc/hexanes.
Name
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
21.7 mL
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][CH2:15][CH2:16]O)[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].ClP(C1C=CC=CC=1)C1C=CC=CC=1.N1C=CN=C1.[I:37]I>C1(C)C=CC=CC=1>[C:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][CH2:15][CH2:16][I:37])[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]

Inputs

Step One
Name
Quantity
22.7 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)CCCO
Name
Quantity
21.7 mL
Type
reactant
Smiles
ClP(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
19 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
30.6 g
Type
reactant
Smiles
II
Name
Quantity
700 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by removal of the cooling bath
WASH
Type
WASH
Details
After 2.0 h the reaction mixture was washed with saturated Na2CO3, 5% Na2S2O3, 10% KHSO4 and brine
Duration
2 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)CCCI
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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